N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide
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Overview
Description
“N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide” is a complex organic compound. It contains a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and a propionamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, a phenyl ring, and a dimethylsulfamoyl group. The exact structure would depend on the specific positions of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring, the phenyl ring, and the dimethylsulfamoyl group. These groups could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethylsulfamoyl group could potentially affect its solubility and stability .Scientific Research Applications
Antiepileptic Activity
Oxadiazole derivatives have been synthesized and evaluated for their antiepileptic activity. Compounds with 1,3,4-oxadiazole moieties have shown significant anticonvulsant activities in various models, highlighting the critical role of the oxadiazole pharmacophore in modulating neurological disorders. The studies have explored structure-activity relationships, demonstrating that specific substitutions on the oxadiazole ring can enhance anticonvulsant efficacy (Rajak et al., 2013).
Anticancer Evaluation
Research on oxadiazole derivatives, including those structurally related to N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide, has shown promising anticancer properties. These compounds have been tested against several cancer cell lines, showing moderate to excellent anticancer activity. The structural features of oxadiazoles contribute to their potential as therapeutic agents in cancer treatment, with some derivatives exhibiting higher activities than reference drugs (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activities
Oxadiazole derivatives have also been evaluated for their antimicrobial and antifungal activities. The incorporation of oxadiazole and related heterocyclic moieties into compounds has led to the discovery of new agents with potent activity against various pathogenic microorganisms. These studies underline the potential of oxadiazole compounds in addressing the challenge of antimicrobial resistance (Al-Wahaibi et al., 2021).
Antitubercular Agents
The search for new antitubercular agents has led to the synthesis and evaluation of oxadiazole derivatives. These compounds have shown significant activity against Mycobacterium tuberculosis, offering a promising avenue for the development of new treatments for tuberculosis. The structural diversity of oxadiazole derivatives allows for the exploration of novel mechanisms of action against tuberculosis (Nayak et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-4-11(18)14-13-16-15-12(21-13)9-5-7-10(8-6-9)22(19,20)17(2)3/h5-8H,4H2,1-3H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWGWYDOGTTXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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